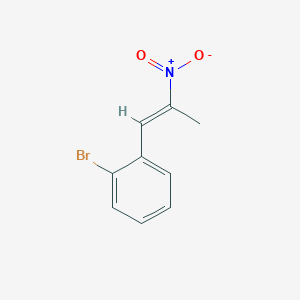

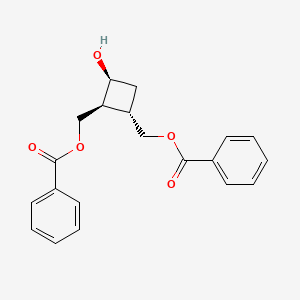

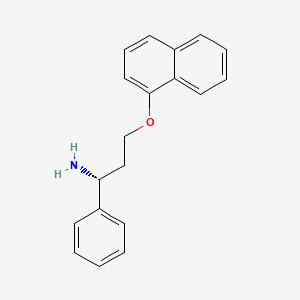

(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, also known as 1-naphthyloxypropan-1-amine, is a novel synthetic amine that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used in the synthesis of various compounds, and has been studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Antibacterial Agents

Research involving derivatives of naphthalen-1-amine, closely related to (1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, has identified potential antibacterial applications. Specifically, synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been explored for their potent antibacterial properties against various bacterial strains. These compounds were structurally elucidated and demonstrated moderate to weak enzyme inhibition capabilities alongside their antibacterial efficacy (Abbasi et al., 2015).

Chirality Sensing

The compound has been linked to the development of stereodynamic probes for chirality sensing. These probes are capable of binding amines, amino alcohols, or amino acids, translating these binding events into a dual optical response. This approach is crucial for determining the absolute configuration, enantiomeric excess (ee), and total concentration of various compounds, showcasing the compound's utility in analytical chemistry (Bentley & Wolf, 2014).

Antimicrobial Activity

Another avenue of research has explored the antimicrobial activity of compounds bearing the naphthalene moiety. These studies have synthesized new series of azoles or azines from key intermediates, including 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione, and tested them against a variety of Gram-positive and Gram-negative bacteria, as well as fungal species. The antimicrobial activities displayed ranged from weak to moderate, indicating the potential of these compounds in developing new antimicrobial agents (Abdelreheim et al., 2019; Abdel Reheim et al., 2021).

Fluorescence Studies

In fluorescence studies, a naphthalene-thiophene hybrid molecule has demonstrated the capability to function as a molecular AND type binary logic gate with Zn2+ and OAc- ions as inputs. This property makes it suitable for the detection of intracellular Zn2+ under a fluorescence microscope, indicating its potential use in biological imaging and diagnostics (Karak et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of ®-N-Didemethyl Dapoxetine is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation and other physiological processes .

Mode of Action

®-N-Didemethyl Dapoxetine acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic neuron . This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling .

Biochemical Pathways

By inhibiting the reuptake of serotonin, ®-N-Didemethyl Dapoxetine affects the serotonergic pathway . The increased serotonin levels can influence various downstream effects, such as mood regulation, sleep, and appetite .

Pharmacokinetics

As an ssri, it is generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The increased serotonin signaling resulting from the action of ®-N-Didemethyl Dapoxetine can lead to various molecular and cellular effects. For instance, it has been shown to significantly increase ejaculatory latency, making it potentially useful in the treatment of premature ejaculation .

Propiedades

IUPAC Name |

(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJKLSASLJIYAO-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742610 |

Source

|

| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147199-40-4 |

Source

|

| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.